2-PHENYL-N-(2,2,2-TRICHLORO-1-((2-METHOXYETHYL)AMINO)ETHYL)ACETAMIDE
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Overview
Description
2-PHENYL-N-(2,2,2-TRICHLORO-1-((2-METHOXYETHYL)AMINO)ETHYL)ACETAMIDE is a complex organic compound with the molecular formula C13H17Cl3N2O2 It is known for its unique chemical structure, which includes a phenyl group, a trichloroethyl group, and a methoxyethylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-PHENYL-N-(2,2,2-TRICHLORO-1-((2-METHOXYETHYL)AMINO)ETHYL)ACETAMIDE typically involves the reaction of 2-phenylacetamide with 2,2,2-trichloro-1-(2-methoxyethyl)amine under controlled conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined and heated under reflux conditions. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions
2-PHENYL-N-(2,2,2-TRICHLORO-1-((2-METHOXYETHYL)AMINO)ETHYL)ACETAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in polar solvents such as DMF or acetonitrile.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols .
Scientific Research Applications
2-PHENYL-N-(2,2,2-TRICHLORO-1-((2-METHOXYETHYL)AMINO)ETHYL)ACETAMIDE has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its use as a lead compound in drug discovery.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-PHENYL-N-(2,2,2-TRICHLORO-1-((2-METHOXYETHYL)AMINO)ETHYL)ACETAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-PHENYL-N-(2,2,2-TRICHLORO-1-(DIETHYLAMINO)ETHYL)ACETAMIDE
- 2-PHENYL-N-(2,2,2-TRICHLORO-1-(CYCLOHEXYLAMINO)ETHYL)ACETAMIDE
- 2-PHENYL-N-(2,2,2-TRICHLORO-1-(PHENETHYLAMINO)ETHYL)ACETAMIDE
Uniqueness
2-PHENYL-N-(2,2,2-TRICHLORO-1-((2-METHOXYETHYL)AMINO)ETHYL)ACETAMIDE is unique due to the presence of the methoxyethylamino group, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for specific research and industrial applications .
Properties
IUPAC Name |
2-phenyl-N-[2,2,2-trichloro-1-(2-methoxyethylamino)ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17Cl3N2O2/c1-20-8-7-17-12(13(14,15)16)18-11(19)9-10-5-3-2-4-6-10/h2-6,12,17H,7-9H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKDPTTTWDOLBJC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(C(Cl)(Cl)Cl)NC(=O)CC1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17Cl3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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